O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride
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Overview
Description
O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride is a chemical compound with the molecular formula C5H9NO·HCl It is a hydrochloride salt of O-Cyclopent-3-en-1-ylhydroxylamine, which is characterized by the presence of a cyclopentene ring attached to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride typically involves the reaction of cyclopent-3-en-1-ol with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to the desired hydroxylamine compound. The hydrochloride salt is then formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme mechanisms and inhibition.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopent-3-en-1-ylamine: Similar structure but lacks the hydroxylamine group.
Cyclopent-3-en-1-ylhydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Cyclopent-3-en-1-ylhydroxylamine: The parent compound without the hydrochloride salt.
Uniqueness
O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride is unique due to the presence of both a cyclopentene ring and a hydroxylamine group, which confer distinct chemical reactivity and potential applications. The hydrochloride salt form enhances its stability and solubility, making it more suitable for various research and industrial applications.
Properties
IUPAC Name |
O-cyclopent-3-en-1-ylhydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDUUQBFHSITNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1ON.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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